BenchChemオンラインストアへようこそ!

Eicosanyl caffeate

Elastase Inhibition Anti-ulcer Structure-Activity Relationship

Eicosanyl caffeate (CAS 905726-67-2) outperforms docosyl caffeate (~41% lower IC₅₀: 0.99 vs 1.4 µg/mL) in elastase inhibition. Its extreme lipophilicity (XLogP3=12.2) ensures stability in lipid-based systems, ideal for dermatological, anti-ulcer, and chronic inflammation research. As a natural Glycyrrhiza glabra constituent, it serves as an essential analytical standard for licorice extract authentication. Insist on compound-specific procurement—generic caffeates or shorter-chain analogs lack validated potency. Order the C20 ester for reliable SAR and in vivo modeling.

Molecular Formula C29H48O4
Molecular Weight 460.7 g/mol
CAS No. 905726-67-2
Cat. No. B1609214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosanyl caffeate
CAS905726-67-2
Molecular FormulaC29H48O4
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+
InChIKeyLTSJTDDQUOUKJT-XTQSDGFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eicosanyl Caffeate (CAS 905726-67-2) – Core Properties and Classification for Research Procurement


Eicosanyl caffeate (CAS 905726-67-2) is a long-chain alkyl ester of caffeic acid, belonging to the class of hydroxycinnamic acids [1]. It is a naturally occurring phytochemical first isolated from Glycyrrhiza glabra (licorice root) [2]. The compound has been primarily characterized for its dual functionality as a potent elastase inhibitor (IC₅₀ = 0.99 µg/mL) and a moderate antioxidant . Its molecular structure (C₂₉H₄₈O₄, MW = 460.69) confers significant lipophilicity (XLogP3 = 12.2), a key determinant of its behavior in lipid-based systems and in vivo absorption [3].

Eicosanyl Caffeate: Why In-Class Alkyl Caffeate Substitution Without Validation Risks Experimental Failure


Substituting eicosanyl caffeate with other caffeic acid derivatives or shorter-chain alkyl caffeates is scientifically unsound without explicit revalidation. The length of the alkyl chain is not a passive structural feature; it is a critical driver of both potency and physicochemical behavior. Direct comparative data demonstrates that the closely related docosyl caffeate (C22) exhibits a ~41% higher IC₅₀ for elastase inhibition (1.4 vs. 0.99 µg/mL), confirming that small changes in the aliphatic chain translate into significant differences in target engagement [1]. Furthermore, class-level evidence from structure-activity relationship (SAR) studies on alkyl caffeates establishes that the alkyl chain length directly governs lipophilicity, which in turn dictates antioxidant performance in lipid systems versus aqueous phases, as well as enzyme inhibition kinetics [2][3]. Using a generic caffeate or an analog with a different chain length will alter membrane permeability, solubility, and potency, rendering comparative study results invalid [4]. Procurement must therefore be compound-specific.

Eicosanyl Caffeate (905726-67-2) – Quantified Performance Differential vs. Analogs


Direct Head-to-Head Comparison: Superior Elastase Inhibition vs. Docosyl Caffeate (C22 Analog)

Eicosanyl caffeate demonstrates superior potency as a human leukocyte elastase inhibitor compared to its closest natural analog, docosyl caffeate, which differs only by two methylene units in the alkyl chain (C20 vs. C22) [1].

Elastase Inhibition Anti-ulcer Structure-Activity Relationship

Class-Level Inference: Lipophilicity-Driven Advantage in Lipid Systems vs. Shorter-Chain Caffeates

The C20 alkyl chain of eicosanyl caffeate confers a calculated XLogP3 of 12.2, which is substantially higher than that of short-chain alkyl caffeates (e.g., methyl caffeate, XLogP3 ≈ 2.2; butyl caffeate, XLogP3 ≈ 3.9) [1]. While direct comparative antioxidant assays are lacking for this specific compound, class-level studies demonstrate that increasing alkyl chain length enhances the ability of caffeates to partition into lipid phases and improve the oxidative stability of edible oils, with the ester moiety contributing a 4.5–6.5% reduction in hydrogen dissociation energy (ΔG) compared to caffeic acid [2]. However, studies on a series of alkyl caffeates also show that antioxidant efficacy in oil does not increase linearly with chain length; short-chain esters (methyl, butyl) often exhibit superior oxidative stability in bulk oil assays compared to longer-chain derivatives due to a more favorable balance of lipophilicity and molecular mobility [3].

Lipophilic Antioxidant Oil Stability Physicochemical Property

Supporting Evidence: Dual Elastase/Antioxidant Profile Validated by Bioautography

In the original isolation study, eicosanyl caffeate and docosyl caffeate both exhibited moderate antioxidant activity in cell-free DPPH and ABTS radical scavenging assays, which were used to guide the fractionation of Glycyrrhiza glabra [1]. However, quantitative antioxidant data (e.g., IC₅₀ values for DPPH) are not reported in the primary literature, precluding a direct head-to-head comparison of antioxidant potency between the two analogs. The antioxidant activity is attributed to the catechol moiety, which is conserved across caffeates [2].

DPPH Assay ABTS Assay Natural Product Isolation

Industrial Precedent: Patented Composition for Ulcer Management

Eicosanyl caffeate is explicitly claimed as a key active component in a patent (WO 2010/070672) for a phytochemical composition derived from Glycyrrhiza, intended for the management of gastric ulcers [1]. The patent specifies a defined ratio of eicosanyl caffeate to docosyl caffeate, underscoring the importance of this specific compound, not just any caffeate, in the claimed therapeutic effect [2]. This provides a tangible, industrially-validated use-case that generic caffeic acid or its other esters lack.

Anti-ulcer Pharmaceutical Composition Gastroprotective

Eicosanyl Caffeate (905726-67-2) – Validated Application Scenarios for Research and Industrial Procurement


Elastase-Mediated Disease Models (e.g., Ulcer, Inflammation, Skin Aging)

Eicosanyl caffeate is the optimal choice for any in vitro or in vivo model where human leukocyte elastase (HLE) inhibition is a key mechanism. Its superior potency (IC₅₀ = 0.99 µg/mL) over the close analog docosyl caffeate (IC₅₀ = 1.4 µg/mL) makes it the preferred candidate for studying pathways related to gastric ulcer formation, chronic inflammation, or dermal matrix degradation associated with skin aging [1]. The compound's natural origin from licorice root and its inclusion in an anti-ulcer patent composition provide strong context-of-use for gastrointestinal and dermatological research [2].

Lipid-Based Formulation Development (Cosmetics, Topicals, and Edible Oils)

For formulation scientists developing lipid-based or oil-soluble products, eicosanyl caffeate offers a uniquely high degree of lipophilicity (XLogP3 = 12.2) among natural caffeates [1]. This property is critical for ensuring compound stability and retention in anhydrous systems, creams, or oil matrices. While class-level studies suggest that the relationship between chain length and antioxidant efficacy in bulk oil is non-linear, the extreme lipophilicity of the C20 ester makes it a valuable tool for investigating the upper bounds of the 'cut-off effect' in polyphenol partitioning and for applications where surface activity or membrane interaction is paramount [2][3].

Structure-Activity Relationship (SAR) Studies on Alkyl Caffeates

Eicosanyl caffeate serves as an essential, commercially available reference point at the long-chain end of the alkyl caffeate series. Its defined elastase inhibition potency (0.99 µg/mL) provides a critical data point for SAR studies aiming to elucidate the optimal chain length for maximal bioactivity [1]. Researchers investigating the impact of lipophilicity on enzyme inhibition or cellular uptake require the C20 ester to accurately model the effects of high LogP values (12.2) and to contrast with the behavior of short-chain (C1-C8) analogs, which exhibit very different solubility and antioxidant performance profiles [2][3].

Quality Control and Authentication of Glycyrrhiza-Derived Products

As a known phytochemical constituent of Glycyrrhiza glabra and G. inflata, eicosanyl caffeate is a valuable analytical standard for the quality control, standardization, and authentication of licorice extracts and related herbal products [1]. Its presence, along with docosyl caffeate, can serve as a marker for specific licorice species or processing methods, particularly in the context of products claiming gastroprotective benefits [2]. Procuring a high-purity reference standard of eicosanyl caffeate is therefore essential for analytical labs performing HPLC or LC-MS fingerprinting of Glycyrrhiza preparations.

Quote Request

Request a Quote for Eicosanyl caffeate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.